Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate

Descripción

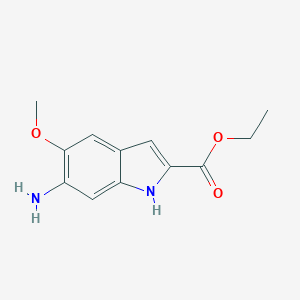

Chemical Identity: Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate (CAS: 107575-60-0) is an indole derivative with the molecular formula C₁₂H₁₄N₂O₃ and a molecular weight of 234.25 g/mol . Its structure features a methoxy group at position 5, an amino group at position 6, and an ethoxycarbonyl moiety at position 2 of the indole ring (SMILES: CCOC(=O)C1=CC2=C(C=C(C(=C2)OC)N)N1) .

Propiedades

IUPAC Name |

ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-3-17-12(15)10-4-7-5-11(16-2)8(13)6-9(7)14-10/h4-6,14H,3,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIEUGINJYISDCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC(=C(C=C2N1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60450143 | |

| Record name | ETHYL 6-AMINO-5-METHOXYINDOLE-2-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107575-60-0 | |

| Record name | Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107575-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ETHYL 6-AMINO-5-METHOXYINDOLE-2-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Formylation of 2-Methoxy-5-Nitroaniline

The synthesis begins with 2-methoxy-5-nitroaniline , which undergoes formylation using formic acid in acetic acid and water. This step produces N-(2-methoxy-5-nitrophenyl)formamide with high regioselectivity. Reaction conditions include maintaining temperatures below 32°C to prevent side reactions, yielding a thick yellow slurry.

Table 1: Formylation Reaction Parameters

Catalytic Hydrogenation to Reduce Nitro Group

The nitro group in N-(2-methoxy-5-nitrophenyl)formamide is reduced to an amine using hydrogen gas and palladium on charcoal (5% Pd/C) in dimethylformamide (DMF). This exothermic reaction requires precise temperature control (20–25°C) to avoid over-reduction. The product, N-(5-amino-2-methoxyphenyl)formamide , is isolated via vacuum filtration and solvent removal.

Table 2: Hydrogenation Conditions

Diazotization and Japp-Klingemann Reaction

The amine is diazotized using sodium nitrite and fluoroboric acid at -20°C to form a diazonium tetrafluoroborate salt. Subsequent coupling with ethyl 2-methylacetoacetate in ethanol/water at low temperatures initiates the Japp-Klingemann reaction, yielding ethyl 2-[(3-formylamino-4-methoxyphenyl)hydrazono]-propionate . This step is sensitive to temperature, with optimal yields achieved at 0–5°C.

Fischer Indole Synthesis

Heating ethyl 2-[(3-formylamino-4-methoxyphenyl)hydrazono]-propionate in formic acid at 80°C induces cyclization via Fischer indole synthesis. The reaction proceeds through spontaneous deacetylation and double-bond migration, forming ethyl 6-formylamino-5-methoxy-1H-indole-2-carboxylate . The product is isolated by cooling and filtration, with yields exceeding 80%.

Table 3: Fischer Indole Cyclization Parameters

Hydrolysis of Formamide to Amine

The formamide group in ethyl 6-formylamino-5-methoxy-1H-indole-2-carboxylate is hydrolyzed using acetone, hydrochloric acid, and water. This step cleaves the formyl protecting group, yielding the final product, ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate , with a purity >95% after recrystallization.

Alternative Routes via Hemetsberger–Knittel Indole Synthesis

Knoevenagel Condensation and Azide Thermolysis

An alternative approach employs the Hemetsberger–Knittel method, starting with methyl 2-azidoacetate and a substituted benzaldehyde. Knoevenagel condensation forms methyl-2-azidocinnamate , which undergoes thermolytic cyclization to generate the indole core. Optimized conditions (e.g., refluxing toluene) improve yields to 70–75%.

Table 4: Hemetsberger–Knittel Synthesis Parameters

Functionalization of the Indole Core

Post-cyclization, the indole ester is functionalized at the 5- and 6-positions via Friedel-Crafts acylation or nucleophilic substitution. For example, methoxy groups are introduced using methyl iodide and a base, while amino groups are installed via nitro reduction (e.g., Pd/C and H₂).

Industrial-Scale Production Considerations

Batch vs. Continuous Flow Processes

Industrial synthesis prioritizes cost-effectiveness and scalability. Batch processes are preferred for steps requiring precise temperature control (e.g., diazotization), while continuous flow systems enhance efficiency in hydrogenation and cyclization steps. Automated systems regulate parameters such as pH and pressure to minimize human error.

Purification and Quality Control

Final purification involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water. Quality control assays (HPLC, NMR) ensure >98% purity, critical for pharmaceutical applications.

Comparative Analysis of Synthetic Methods

Table 5: Method Comparison

Análisis De Reacciones Químicas

Types of Reactions: Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the indole ring .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Indole Derivatives

Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate serves as a crucial intermediate in the synthesis of more complex indole derivatives. Its structure allows for further modifications that can lead to compounds with enhanced biological properties or novel functionalities. This compound is often utilized in organic synthesis due to its favorable reactivity patterns, including nucleophilic substitutions and electrophilic aromatic substitutions .

Biological Research

Antiviral and Anticancer Activities

Research indicates that indole derivatives, including this compound, exhibit significant antiviral and anticancer properties. Studies have shown that these compounds can inhibit viral replication and induce apoptosis in cancer cells, making them potential candidates for drug development against viral infections and tumors .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. It may modulate inflammatory pathways, thus providing therapeutic benefits in conditions characterized by excessive inflammation .

Medicinal Chemistry

Development of Therapeutic Agents

this compound is explored for its potential use in developing new therapeutic agents. Its ability to interact with various biological targets makes it a valuable candidate in drug discovery programs aimed at treating diseases such as cancer, viral infections, and inflammatory disorders .

Industrial Applications

Pharmaceuticals and Agrochemicals

In the pharmaceutical industry, this compound is utilized as an intermediate in the synthesis of drugs and active pharmaceutical ingredients (APIs). Its applications extend to agrochemicals where it may be used in developing herbicides or pesticides due to its biochemical properties .

Dye Production

this compound is also relevant in the dye industry. It can be incorporated into dye formulations, contributing to the production of colored compounds used in textiles and other materials .

Summary of Key Applications

| Application Area | Details |

|---|---|

| Chemical Synthesis | Building block for complex indole derivatives; involved in nucleophilic and electrophilic reactions. |

| Biological Research | Exhibits antiviral and anticancer properties; potential anti-inflammatory effects. |

| Medicinal Chemistry | Candidate for developing new therapeutic agents targeting cancer and viral infections. |

| Industrial Applications | Used in pharmaceuticals and agrochemicals; relevant in dye production. |

Case Study 1: Antiviral Activity

A study investigated the antiviral efficacy of this compound against specific viruses. The results indicated a significant reduction in viral load in treated cells compared to controls, highlighting its potential as an antiviral agent.

Case Study 2: Anticancer Properties

In vitro studies demonstrated that this compound induced apoptosis in various cancer cell lines. Mechanistic studies revealed that it activates specific signaling pathways associated with cell death, making it a promising candidate for further development as an anticancer drug.

Mecanismo De Acción

The mechanism of action of Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial biological responses. The exact molecular targets and pathways depend on the specific application and biological context .

Comparación Con Compuestos Similares

Physicochemical Properties :

Comparison with Similar Indole Derivatives

Table 1: Structural and Functional Comparison of Indole-2-Carboxylate Derivatives

Key Comparative Insights:

Substituent Effects: Amino vs. Chloro Groups: The amino group in the target compound enhances solubility in aqueous media compared to chloro-substituted analogs (e.g., 5-chloroindole-2-carboxylate), which are more lipophilic . Hydroxy vs.

Synthetic Efficiency :

- Microwave synthesis of the target compound achieves higher yields (88%) compared to conventional methods (79.8%), highlighting the advantage of modern catalytic techniques . In contrast, acylated derivatives (e.g., ethyl 5-chloro-3-propionyl-indole-2-carboxylate) are synthesized via nucleophilic acyl substitution with yields around 69–70% .

Applications: The amino-methoxy substitution pattern in the target compound is critical for drug discovery, particularly in optimizing indole-2-carboxamides with antitumor activity . Chloro-substituted analogs are more commonly employed in antimicrobial research due to enhanced membrane permeability .

Safety and Handling: The target compound’s flammability and health risks align with other indole esters, but its amino group may reduce volatility compared to halogenated analogs, altering storage requirements .

Actividad Biológica

Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate (E6AMIC) is a compound belonging to the indole family, known for its diverse biological activities. This article explores its biological activity, synthesis methods, structure-activity relationships, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

E6AMIC features an indole core with a methoxy group at position 5 and an amino group at position 6, contributing to its unique biological profile. Its molecular formula is C₁₂H₁₄N₂O₃, with a molecular weight of approximately 234.25 g/mol. The presence of the amino group is particularly significant as it enhances the compound's ability to interact with various biological targets.

Synthesis

The synthesis of E6AMIC can be achieved through several methods, including:

-

Starting from Indole-2-carboxylic acid :

- Alternative synthetic routes may involve modifications of existing indole derivatives, allowing for the introduction of the amino and methoxy groups.

Biological Activities

E6AMIC exhibits several notable biological activities:

Antiviral Activity

Research indicates that E6AMIC may possess antiviral properties. For instance, derivatives of indole compounds have been shown to inhibit viral replication mechanisms effectively. In studies involving HIV-1 integrase inhibitors, similar indole derivatives demonstrated IC50 values ranging from 0.13 to 32.37 μM against integrase strand transfer, indicating potential for E6AMIC in antiviral drug development .

Antimicrobial Activity

E6AMIC shows promise in antimicrobial applications as well. Compounds with similar structures have been reported to exhibit significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values for related compounds often fall below 10 μg/mL, suggesting effective antimicrobial potential .

Anticancer Activity

The indole scaffold is widely recognized for its anticancer properties. E6AMIC's structural features may enhance its interaction with cancer cell pathways, leading to cytotoxic effects against various cancer cell lines. Some studies have reported that indole derivatives can exhibit preferential suppression of rapidly dividing cancer cells compared to normal cells .

Structure-Activity Relationship (SAR)

The biological activity of E6AMIC can be attributed to its structural characteristics:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Ethyl 7-methoxy-1H-indole-2-carboxylate | Methoxy group at position 7 | Exhibits different biological activity profiles |

| Ethyl 5-hydroxy-1H-indole-2-carboxylate | Hydroxy group instead of methoxy | Known for significant anti-hepatitis B activity |

| This compound | Amino group at position 6 | Potentially higher bioactivity due to amino group |

| Methyl 3-acetyl-6-methoxy-1H-indole-2-carboxylate | Acetyl group at position 3 | Used in synthesizing COX inhibitors |

The presence of the amino group at position 6 has been correlated with enhanced bioactivity compared to other derivatives lacking this feature .

Case Studies

Recent studies have focused on the application of E6AMIC in various therapeutic contexts:

- Antiviral Studies : A study demonstrated that E6AMIC and its analogs effectively inhibited HIV integrase activity, suggesting a viable pathway for developing new antiviral agents .

- Antimicrobial Testing : In vitro evaluations revealed that E6AMIC exhibited significant antibacterial activity against resistant strains of bacteria, highlighting its potential as a new antimicrobial agent .

- Cytotoxicity Assays : Various assays showed that E6AMIC could selectively target cancer cells while sparing normal cells, indicating its potential use in targeted cancer therapies .

Q & A

Q. What are the standard synthetic routes for Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate, and how can intermediates be characterized?

Methodological Answer: The compound is typically synthesized via the Fischer indole synthesis, where ethyl pyruvate reacts with substituted phenylhydrazines under acidic conditions. For example, ethyl pyruvate 2-methoxyphenylhydrazone cyclizes in HCl/EtOH to form indole derivatives, though abnormal products (e.g., chlorinated byproducts) may arise due to competing reaction pathways . Key intermediates are characterized using:

Q. How can researchers validate the purity and stability of this compound under experimental conditions?

Methodological Answer:

- HPLC/GC-MS : Monitor purity (>95%) and detect impurities using reverse-phase chromatography with UV detection.

- Thermogravimetric analysis (TGA) : Assess thermal stability and decomposition profiles.

- Storage conditions : Store at room temperature in inert, sealed containers to prevent oxidation or hydrolysis. Note that limited data on exact melting points or solubility require empirical testing .

Advanced Research Questions

Q. How can researchers address abnormal byproducts during indole synthesis (e.g., chlorinated derivatives)?

Methodological Answer: Abnormal products (e.g., ethyl 6-chloroindole-2-carboxylate) may form due to HCl-mediated side reactions. Mitigation strategies include:

- Optimizing reaction conditions : Reduce HCl concentration or substitute with milder acids (e.g., acetic acid).

- Temperature control : Lower reaction temperatures to favor cyclization over halogenation.

- Post-synthetic purification : Use column chromatography (silica gel, hexane/EtOAc gradient) to isolate the target compound .

Q. What are the potential biological applications of this compound, and how can its activity be evaluated?

Methodological Answer: Indole derivatives are explored as enzyme inhibitors or bioactive alkaloid precursors. For example:

- Kinase inhibition assays : Test activity against Flt3 or PKC isoforms using cell-free enzymatic assays (IC₅₀ determination).

- Antimicrobial screening : Evaluate minimum inhibitory concentrations (MICs) against bacterial/fungal strains.

- Structural analogs : Modify the amino and methoxy groups to enhance binding affinity or solubility .

Q. How can researchers resolve contradictions in physicochemical data (e.g., conflicting solubility or stability reports)?

Methodological Answer:

- Reproducibility checks : Validate literature data using standardized protocols (e.g., OECD guidelines for solubility testing).

- Computational modeling : Predict properties (logP, pKa) via software like COSMO-RS or ACD/Labs.

- Collaborative validation : Cross-reference findings with independent labs or databases (e.g., PubChem) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.